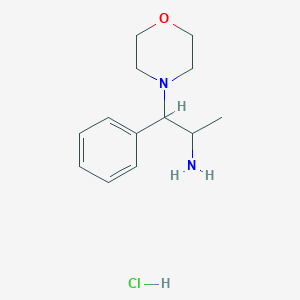

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride

Descripción general

Descripción

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a methyl group attached to an ethylamine backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride typically involves the reaction of 2-phenylethylamine with morpholine in the presence of a methylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound’s amine groups and morpholine ring are susceptible to oxidation. Common oxidizing agents include:

- Potassium permanganate (KMnO₄) : Converts amines to nitro compounds or oxo-groups under acidic conditions.

- Hydrogen peroxide (H₂O₂) : Facilitates selective oxidation of secondary amines to iminium intermediates.

Example Reaction

The oxidation of the tertiary amine in the morpholine ring results in the formation of a lactam or quinoline-like structure, though specific yields and conditions require experimental validation .

Reduction Reactions

Reduction typically targets the compound’s secondary amines or potential iminium intermediates. Key reagents include:

- Lithium aluminum hydride (LiAlH₄) : Reduces amides to amines.

- Sodium borohydride (NaBH₄) : Selectively reduces ketones formed during oxidation.

Mechanism

Reduction of the morpholine ring’s amine groups could yield dihydro derivatives, but this pathway’s feasibility depends on steric hindrance and ring stability .

Substitution Reactions

The phenyl and morpholine substituents enable nucleophilic aromatic substitution (NAS) and aliphatic substitution.

- Halogens (e.g., Br₂, Cl₂) : React with the phenyl ring under Friedel-Crafts conditions.

- Acidic/Basic Conditions : Facilitate substitution at the morpholine nitrogen or phenyl positions .

Example Reaction

Substitution of the phenyl group with electron-withdrawing groups (e.g., nitro) enhances the compound’s reactivity in subsequent coupling reactions .

Comparative Analysis with Related Compounds

| Compound | Key Features | Reactivity |

|---|---|---|

| 2-Phenylethylamine | Simple amine without morpholine | Rapid oxidation to iminium salts |

| Morpholine | Non-aromatic amine ring | Resistant to oxidation |

| 1-Methyl-2-morpholin-4-yl-2-phenylethylamine | Combined phenyl/morpholine structure | Balanced stability/reactivity |

Experimental Considerations

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-MMPP HCl serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable in organic synthesis. For instance, it can be oxidized to form ketones or reduced to produce primary or secondary amines, depending on the reagents used.

Biological Research

1-MMPP HCl is studied for its potential effects on neurotransmitter systems , particularly dopamine and serotonin pathways. Research indicates that this compound may influence neurotransmitter release and receptor activity, which could have implications for understanding neurodegenerative diseases .

Case Study: Neuroprotective Effects

A study explored the neuroprotective effects of 1-MMPP HCl in models of oxidative stress. The results suggested that the compound could mitigate neuronal damage by modulating antioxidant enzyme activity, indicating its potential therapeutic application in conditions like Alzheimer's disease.

Pharmaceutical Development

The compound is being investigated for its therapeutic potential in treating various neurological disorders. Its unique structural properties allow it to interact with specific receptors in the brain, which could lead to the development of new medications targeting conditions such as depression or anxiety disorders .

Mecanismo De Acción

The mechanism of action of 1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-2-morpholin-4-yl-2-phenylethylamine: The non-hydrochloride form of the compound.

2-Phenylethylamine: A simpler analog without the morpholine ring.

Morpholine: A related compound with a similar ring structure but lacking the phenylethylamine backbone.

Uniqueness

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the morpholine ring and the phenylethylamine backbone allows for diverse interactions with biological targets, making it a valuable compound in research and industrial applications .

Actividad Biológica

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride (commonly referred to as 1-MMPP HCl) is a compound that has garnered interest in various fields of scientific research, particularly in pharmacology and neurochemistry. This article delves into the biological activity of 1-MMPP HCl, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

1-MMPP HCl is classified as an amine compound with the molecular formula . Its structure features a morpholine ring, which is pivotal for its biological interactions. The compound is typically a white crystalline solid that is soluble in water and various organic solvents.

The biological activity of 1-MMPP HCl primarily stems from its interaction with neurotransmitter systems in the brain, particularly those involving dopamine and serotonin . The compound's structure allows it to modulate receptor activity, influencing neurotransmission and potentially affecting mood and behavior .

Interaction with Neurotransmitter Systems

- Dopamine Receptors : 1-MMPP HCl has been shown to influence dopamine pathways, which are crucial for regulating mood, reward, and motor control.

- Serotonin Receptors : The compound may also interact with serotonin receptors, which are involved in mood regulation and can impact anxiety and depression.

Biological Activity

Research indicates that 1-MMPP HCl exhibits several biological activities, including potential neuroprotective effects and implications in addiction research. Its ability to modulate neurotransmitter systems positions it as a candidate for studying neurological disorders.

Case Studies

- Neurochemical Studies : In animal models, 1-MMPP HCl has been utilized to investigate the neurochemical basis of addiction. These studies suggest that the compound may alter dopamine signaling pathways, providing insights into its potential therapeutic applications for addiction treatment.

- Cytotoxic Effects : Preliminary studies have indicated that derivatives of phenylethylamines similar to 1-MMPP HCl exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating significant cytotoxicity against MCF-7 breast cancer cells .

Applications in Drug Development

Given its unique structural properties and biological activity, 1-MMPP HCl is being explored for several therapeutic applications:

- Neurological Disorders : Research is ongoing to evaluate its efficacy in treating conditions such as depression and anxiety due to its interaction with serotonin receptors.

- Cancer Research : The potential cytotoxic properties of related compounds suggest that 1-MMPP HCl could be further investigated as a possible anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-MMPP HCl, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Morpholin-4-yl-2-phenylethylamine | 2814462 | Lacks methyl group on nitrogen; potential for different biological activity |

| 1-(4-Methylphenyl)-2-morpholinopropanamine | Not listed | Similar amine structure but with a para-substituted phenyl group; different pharmacological properties |

The presence of both a morpholine ring and a phenylethylamine backbone distinguishes 1-MMPP HCl from its analogs, potentially leading to unique pharmacological profiles .

Propiedades

Número CAS |

100800-07-5 |

|---|---|

Fórmula molecular |

C13H20N2O |

Peso molecular |

220.31 g/mol |

Nombre IUPAC |

1-morpholin-4-yl-1-phenylpropan-2-amine |

InChI |

InChI=1S/C13H20N2O/c1-11(14)13(12-5-3-2-4-6-12)15-7-9-16-10-8-15/h2-6,11,13H,7-10,14H2,1H3 |

Clave InChI |

KPUFYSBGJJQBJI-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC=CC=C1)N2CCOCC2)N.Cl |

SMILES canónico |

CC(C(C1=CC=CC=C1)N2CCOCC2)N |

Sinónimos |

1-Morpholino-1-phenylpropan-2-aMine hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.